6-Methylchrysene
Overview
Description
Carcinogenicity of Methylchrysenes
Methylchrysenes, including 6-Methylchrysene, are found in tobacco smoke and are suspected to contribute to its tumorigenicity. Studies have shown that 3- and 6-methylchrysenes are strong tumor initiators, with 5-Methylchrysene being a strong carcinogen, while other chrysenes are inactive or weak carcinogens .
The Carcinogenic Activity of Some New Derivatives of Aromatic Hydrocarbons
Chrysene derivatives, including 6-Methylchrysene, have been synthesized and tested for carcinogenic properties. While chrysene itself is almost devoid of carcinogenic action, some derivatives like 6-Methylchrysene have shown activity in inducing tumors in mice .
Effects of 6-nitro substitution on 5-methylchrysene tumorigenicity, mutagenicity and metabolism
The introduction of a nitro group to 5-methylchrysene, resulting in 6-nitro-5-methylchrysene, has been shown to eliminate the tumorigenicity of the compound in mouse skin. This suggests that specific structural modifications can significantly alter the biological activity of methylchrysenes .
Identification and distribution of chrysene, methylchrysenes and their isomers in crude oils and rock extracts
Chrysene and its methylated homologues, including 6-Methylchrysene, are important polyaromatic compounds in crude oils and sediment extracts. Their distribution patterns can be used as molecular indicators in petroleum geochemistry .
Regiospecific Photochemical Synthesis of Methylchrysenes
6-Methylchrysene has been synthesized using photochemical cyclization in the Mallory reaction. This method provides a way to obtain methylchrysenes as single isomers, which are needed for environmental studies due to their suspected toxicity .
Metabolism of chrysene, 5-methylchrysene, 6-methylchrysene and 5,6-dimethylchrysene
The metabolism of 6-Methylchrysene in rat liver cytosol and in rat subcutaneous tissue involves bioalkylation and dealkylation reactions. These metabolic pathways suggest that the substitution of a methyl group at the center of highest biochemical reactivity may be necessary for the metabolic activation and carcinogenicity of these compounds .
3,6,9,12-Tetrasubstituted chrysenes: synthesis, photophysical properties, and application as blue fluorescent OLED
Although not directly related to 6-Methylchrysene, this study on tetrasubstituted chrysenes highlights the potential application of chrysene derivatives in organic light-emitting diodes (OLEDs) due to their blue fluorescent emission .
Synthesis and Properties of Brominated 6,6′-Dimethyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-diones
This study does not directly discuss 6-Methylchrysene but involves the synthesis of brominated derivatives of related compounds, which could influence the properties of the resulting materials .
Synthesis, crystal structure, and molecular modeling (AM1) of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate
The synthesis and structural characterization of a dihydropyridine derivative is described, which, while not directly related to 6-Methylchrysene, shows the importance of structural analysis in understanding the properties of organic compounds .
Synthesis of 6, 12-Dibromochrysene
The synthesis of 6,12-Dibromochrysene, an important intermediate for the synthesis of other chrysene derivatives, is discussed. The study provides insights into the reaction conditions that could be relevant for the synthesis of 6-Methylchrysene10.
Scientific Research Applications
1. Identification in Crude Oils and Sediment Extracts
6-Methylchrysene, along with chrysene and other methylated homologues, plays a significant role in the study of crude oils, coals, and sediment extracts. These compounds are used for geochemical analysis and oil source identification. For instance, the distribution patterns of chrysene and methylchrysenes help distinguish oil families in different geological reservoirs, such as those in the Tarim Basin and Liaohe Basin in China (Li, Shi, & Wang, 2012).
2. Chemical Synthesis and Environmental Studies
6-Methylchrysene has been synthesized for environmental studies, particularly to understand the toxic compounds in crude oil that affect marine life. The photochemical synthesis of various methylchrysenes, including 6-methylchrysene, is crucial for providing single compounds needed in these environmental analyses (Böhme et al., 2022).
3. Characterization and Spectral Analysis
Complete characterization of 6-methylchrysene using NMR and MS techniques has been accomplished. This research provides detailed insights into the structural and spectral properties of methylchrysenes, which are essential for various scientific applications, such as the development of new materials and understanding their interaction with other substances (Lutnæs & Johansen, 2002).
4. Role in Aryl Hydrocarbon Receptor Signaling and Toxicity
Research has explored the role of mono-methylchrysenes, including 6-methylchrysene, in aryl hydrocarbon receptor (AhR) signaling and related toxic effects. This research is crucial for understanding the biological impact of environmental pollutants and their potential health risks (Alqassim et al., 2019).
Safety And Hazards
properties
IUPAC Name |
6-methylchrysene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-12-19-16-8-3-2-6-14(16)10-11-18(19)17-9-5-4-7-15(13)17/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVDRLYVNFOSCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074814 | |
Record name | 6-Methylchrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylchrysene | |
CAS RN |
1705-85-7, 41637-90-5 | |
Record name | 6-Methylchrysene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1705-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylchrysene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001705857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysene, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041637905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylchrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylchrysene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYLCHRYSENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ0QU2286V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.